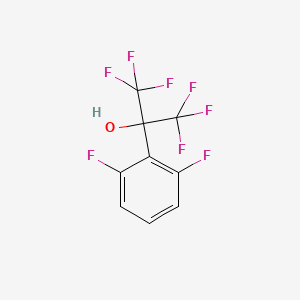

2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (CAS RN: 117338-43-9) is a fluorinated aromatic alcohol characterized by a hexafluoro-propanol backbone substituted with a 2,6-difluorophenyl group. This compound shares structural similarities with other fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), but its unique aromatic substitution pattern imparts distinct physicochemical and biological properties.

Key applications of fluorinated propanols include their use as solvents in polymerization reactions , reagents in pharmaceutical synthesis , and metabolites of anesthetic agents like sevoflurane . The 2,6-difluorophenyl substitution likely enhances electron-withdrawing effects, altering reactivity and solubility compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H4F8O |

|---|---|

Molecular Weight |

280.11 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C9H4F8O/c10-4-2-1-3-5(11)6(4)7(18,8(12,13)14)9(15,16)17/h1-3,18H |

InChI Key |

ICOFZKOGXAFZHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(F)(F)F)(C(F)(F)F)O)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Phenyl-Substituted Hexafluoro-2-propanol Precursors

This method starts from a phenyl-substituted hexafluoro-2-propanol intermediate, which undergoes selective fluorination at the 2 and 6 positions of the aromatic ring.

-

- 1,1,1,3,3,3-Hexafluoro-2-propanol (commercially available or synthesized)

- 2,6-Difluorophenyl precursor (e.g., 2,6-difluorobenzene derivatives)

-

- Use of electrophilic fluorinating agents or nucleophilic aromatic substitution with fluorine sources such as potassium fluoride

- Solvents: Aprotic solvents like dichloromethane or ethyl acetate

- Temperature: Moderate heating (e.g., 80–120 °C) to facilitate substitution

Example Process:

In a representative synthesis, a mixture of hexafluoro-2-propanol derivative and 2,6-difluorophenyl halide is treated with potassium fluoride and a phase transfer catalyst such as Aliquat HTA-1 at 100 °C for several hours. Water is added post-reaction to dissolve salts, and the product is recovered by azeotropic distillation.

Direct Synthesis via Organometallic Coupling

An alternative approach involves coupling a hexafluoro-2-propanol derivative with a 2,6-difluorophenyl organometallic reagent (e.g., Grignard or organolithium reagents).

-

- Hexafluoroacetone or its derivatives

- 2,6-Difluorophenylmagnesium bromide or lithium reagent

-

- Low temperature to control reactivity (e.g., -78 °C to 0 °C)

- Anhydrous ether solvents such as tetrahydrofuran (THF)

- Quenching with water or acid to yield the alcohol

-

- High regioselectivity and yield

- Direct formation of the tertiary alcohol center

Detailed Reaction Data and Yields

Comparative Analysis of Preparation Routes

| Feature | Fluorination Route | Organometallic Coupling Route |

|---|---|---|

| Starting Material Availability | Hexafluoro-2-propanol and halides commercially available | Hexafluoroacetone and organometallic reagents require preparation |

| Reaction Complexity | Moderate; requires phase transfer catalyst and careful fluorination | More complex; sensitive to moisture and temperature |

| Yield | High (up to 93%) | High (75–90%) |

| Scalability | Good; suitable for industrial scale | More suited for laboratory scale |

| Purity and Selectivity | High; fluorination regioselectivity critical | Excellent; direct coupling yields specific product |

Supporting Research and Patents

A patent (US10093625B2) describes improved processes for preparation of fluorinated compounds involving similar fluorination and coupling methods, emphasizing solvent choice (dichloromethane, ethyl acetate) and reaction optimization.

Literature on 1,1,1,3,3,3-hexafluoro-2-propanol synthesis provides protocols for fluorination reactions using potassium fluoride and phase transfer catalysts, achieving yields up to 93% with high selectivity.

Analytical data from suppliers (e.g., Sigma-Aldrich) confirm the physical properties of hexafluoro-2-propanol derivatives, supporting the feasibility of these synthetic routes.

Summary Table of Key Physical and Chemical Data

Chemical Reactions Analysis

Acid-Catalyzed Reactions

The hydroxyl group in this compound acts as a Brønsted acid, with acidity amplified by electron-withdrawing trifluoromethyl groups. Its pKa is estimated to be near 9.3 (comparable to hexafluoro-2-propanol, HFIP) , enabling participation in acid-promoted transformations:

-

Friedel-Crafts Alkylation : Analogous to HFIP , this compound may facilitate metal-free Friedel-Crafts reactions via hydrogen-bond activation of electrophiles. For example, it could promote hydroxydifluoromethylation of heteroarenes by stabilizing intermediates through hydrogen bonding (Table 1).

| Reaction | Conditions | Yield (%) | Key Role of Compound |

|---|---|---|---|

| Imidazo[1,2-a]pyridine alkylation | RT, 12 h, HFIP solvent | 73–97 | Solvent and H-bond promoter |

-

Epoxide Ring-Opening : As observed with HFIP , the compound may catalyze nucleophilic ring-opening of epoxides by stabilizing oxonium ion intermediates.

Hydrogenation and Redox Reactions

The compound’s synthesis involves hydrogenation of hexafluoroacetone derivatives . While direct evidence is limited, its structure suggests potential for further reduction or oxidation:

-

Reduction : The hydroxyl group could be deoxygenated to form a fully fluorinated hydrocarbon under strong reducing conditions.

-

Oxidation : The alcohol may oxidize to a ketone, though trifluoromethyl groups typically stabilize against such transformations.

Thermodynamic and Kinetic Data

Key thermodynamic parameters from NIST highlight its stability and reactivity:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |

|---|---|---|---|

| Deprotonation: C3HF6O⁻ + H⁺ → C3H2F6O | 1443 ± 8.8 | 1416 ± 8.4 | Gas-phase |

These values indicate high thermodynamic stability of the deprotonated form, consistent with its strong acidity.

Limitations and Challenges

-

Steric Hindrance : Bulky trifluoromethyl groups may impede reactions at the hydroxyl site.

-

Fluorine Lability : Harsh conditions risk defluorination, complicating product isolation.

Scientific Research Applications

Chemistry: 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds

Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals with improved pharmacokinetic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The presence of fluorine atoms can enhance the compound’s binding affinity to target molecules, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituent differences:

Biological Activity

2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (commonly referred to as HFIP) is a fluorinated alcohol that has garnered attention for its unique biological properties. This compound is not only a precursor to the volatile anesthetic sevoflurane but also exhibits significant biological activity that could have implications in therapeutic applications, particularly concerning neurodegenerative diseases and prion diseases.

- Molecular Formula : C₃H₂F₆O₂

- Molecular Weight : 184.0372 g/mol

- CAS Registry Number : 677-71-4

- IUPAC Name : this compound

HFIP has been shown to induce conformational changes in proteins. Its primary mechanism appears to involve the stabilization of α-helical structures in proteins. This property is particularly relevant in the context of prion diseases where the conversion of normal prion protein (PrP^C) to its misfolded form (PrP^Sc) is a critical pathological event.

Prion Disease Research

A pivotal study explored HFIP's potential as a therapeutic agent for prion diseases using recombinant PrP and scrapie-infected mouse neuroblastoma cells (ScN2a). The findings indicated that:

- HFIP induced a conformational transformation of PrP^Sc into amorphous aggregates.

- Treatment with HFIP at concentrations of 15 mM resulted in a 40% reduction in the protease resistance of PrP^Sc compared to controls.

- At concentrations above 20 mM, HFIP exhibited significant cytotoxicity to ScN2a cells, indicating a narrow therapeutic window.

| Concentration (mM) | PK Resistance Reduction (%) | Cell Viability (%) |

|---|---|---|

| 5 | 0 | 100 |

| 10 | 0 | 100 |

| 15 | 40 | ~70 |

| 20 | Significant decrease | ~60 |

These results suggest that while HFIP can effectively reduce the pathogenic form of prion proteins in vitro, its cytotoxic effects limit its viability as a direct therapeutic agent without further modifications or derivatives that can separate therapeutic effects from toxicity .

Neuroprotective Potential

In addition to its effects on prion proteins, HFIP's small molecular size allows it to cross the blood-brain barrier effectively. This characteristic positions it as a potential candidate for treating various neurodegenerative disorders. The ability of HFIP to modify protein structures could lead to novel therapeutic strategies aimed at misfolded proteins associated with diseases such as Alzheimer's and Parkinson's disease.

Safety and Toxicity

Despite its promising biological activities, the cytotoxicity observed at higher concentrations raises concerns regarding safety. The study indicated that while ScN2a cells showed increased susceptibility to HFIP compared to other cell lines (e.g., N2a and COS-7), careful consideration must be taken when evaluating dosage for potential therapeutic applications.

Q & A

Q. What is the synthetic route for 2-(2,6-Difluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol?

The compound is synthesized via catalytic hydrogenation or hydride reduction of hexafluoroacetone derivatives. A key intermediate, hexafluoroacetone, is first generated from hexafluoropropylene. Subsequent reduction yields the fluorinated propanol structure. Trace moisture must be excluded to prevent decomposition .

Q. What are the critical storage conditions for this compound?

Store in airtight, moisture-resistant containers at room temperature (RT). Exposure to humidity or water vapor can lead to hydrolysis, forming corrosive byproducts. Pre-chilling sealed bottles before opening mitigates pressure buildup due to volatility .

Q. How is purity assessed in analytical workflows?

Purity is validated via gas chromatography (GC) with derivatization (e.g., LiChropur™-grade standards) or liquid chromatography-mass spectrometry (LC-MS). Impurity profiling often includes quantification of residual solvents or fluorinated byproducts using USP reference standards .

Q. What safety protocols are recommended for handling?

Use neoprene gloves and fume hoods to avoid dermal/ocular exposure. Inhalation risks are significant due to low boiling points (~58°C). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous fluorinated waste .

Advanced Research Questions

Q. How does solvent aggregation enhance hydrogen bond donor (HBD) activity in fluorinated alcohols?

DFT studies and X-ray crystallography reveal that 2-3 HFIP monomers form helical or cyclic aggregates, increasing the terminal hydroxyl's acidity. Cooperative H-bonding in oligomers lowers the LUMO energy of the hydroxyl proton, enhancing electrophilic activation of oxidants like H₂O₂ in epoxidation reactions .

Q. What mechanistic pathways govern allylic substitutions in HFIP solvent?

Kinetic and NMR studies indicate carbocationic intermediates stabilized by HFIP's strong HBD capacity. Two pathways operate: (i) direct nucleophilic attack on allylic alcohols via protonation, or (ii) Friedel-Crafts alkylation with aromatic nucleophiles. Solvent polarity and aggregation dictate pathway dominance .

Q. How is HFIP applied in peptide chemistry and polymer electrospinning?

HFIP disrupts β-sheet structures in peptides, enabling solubilization of amyloidogenic proteins. In electrospinning, its low surface tension and high volatility facilitate rapid fiber formation in PLA-BSA blends, preserving protein conformation during scaffold fabrication .

Q. What role does HFIP play in organocatalytic asymmetric synthesis?

Aggregated HFIP stabilizes chiral ion pairs in thiourea-based catalysts, improving enantioselectivity in Michael additions. Solvent-induced conformational changes (antiperiplanar to synperiplanar OH alignment) enhance dipole interactions with transition states .

Q. How do computational models explain solvent structure-reactivity relationships?

DFT analysis of HFIP monomers and oligomers shows that dimerization/trimerization increases the molecular dipole moment (μ) by 20-30%, correlating with experimental rate enhancements in SN1 reactions. Terminal hydroxyl protons in trimers exhibit natural charges 15% higher than monomers, amplifying electrophilicity .

Q. Can HFIP replace traditional solvents in green chemistry applications?

HFIP’s non-flammability and recyclability make it a candidate for replacing dichloromethane in extraction or acetonitrile in LC-MS. However, high cost and fluorinated waste challenges limit scalability. Recent work explores biphasic systems with ionic liquids to reduce HFIP consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.